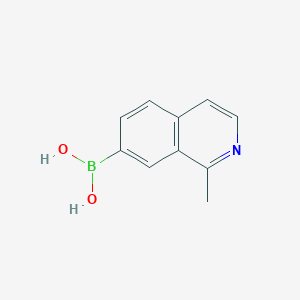![molecular formula C10H9BrO3 B13701518 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core. It is known for its applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives .
Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis. This approach also yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are optimized to ensure high yield and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Amidation Reactions: The compound can react with primary amines to form salicylamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Substituted benzo[d][1,3]dioxin-4-one derivatives.
Oxidation Reactions: Oxidized benzo[d][1,3]dioxin-4-one derivatives.
Reduction Reactions: Reduced benzo[d][1,3]dioxin-4-one derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, antiplasmodial, and cytotoxic drugs.
Agrochemicals: The compound and its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Organic Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Similar structure with a hydroxyl group at the 7th position.
5,7-Dihydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains hydroxyl groups at the 5th and 7th positions.
Uniqueness
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
7-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
Clave InChI |
JGAFEDUEHPFKRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=CC(=C2)Br)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


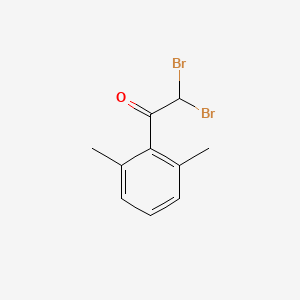
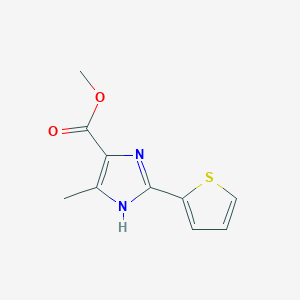
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)
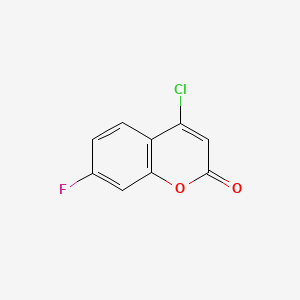
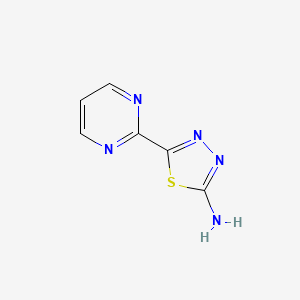
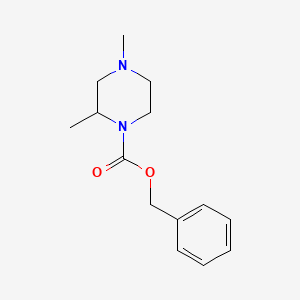
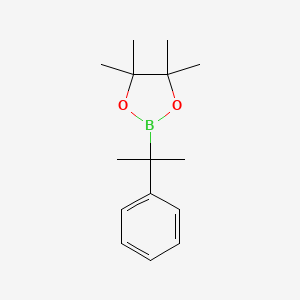

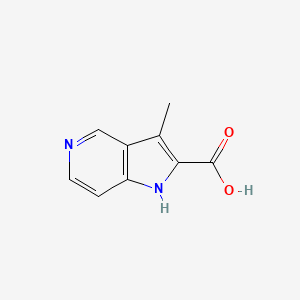
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)

![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
